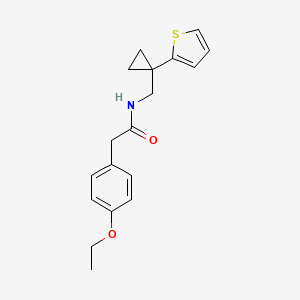
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, identified by its CAS number 1203289-76-2, is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H21NO2S, with a molecular weight of 315.4 g/mol. The structure features a cyclopropyl group attached to a thiophene ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1203289-76-2 |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin receptors. Specifically, it is suggested that such compounds exhibit selectivity for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control.
Anticancer Activity
Recent studies have shown that derivatives of this compound may possess anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in apoptosis induction . The mechanism involved may include disruption of cellular signaling pathways crucial for tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives exhibited low IC50 values against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Study on Anticancer Effects
In a controlled study involving cell lines, researchers synthesized a series of compounds based on the structure of this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as novel anticancer agents .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings showed that certain derivatives had MIC values significantly lower than traditional antibiotics, indicating their potential as effective treatments for infections caused by resistant bacteria .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-7-5-14(6-8-15)12-17(20)19-13-18(9-10-18)16-4-3-11-22-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGRIUHYINTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













